molecular formula C11H22N2O2 B1465378 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol CAS No. 1249521-36-5

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B1465378
CAS No.: 1249521-36-5
M. Wt: 214.3 g/mol
InChI Key: MYDIXFJYIXUPQL-UHFFFAOYSA-N
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Description

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol This compound features a piperazine ring substituted with a tetrahydrofuran-2-ylmethyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran-2-ylmethyl chloride with piperazine, followed by the addition of ethylene oxide to introduce the ethan-1-ol group. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the tetrahydrofuran-2-ylmethyl group and the ethan-1-ol group, which may confer distinct chemical and biological properties. This uniqueness makes it

Biological Activity

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as signaling pathways and metabolic functions. The exact mechanism remains under investigation, but preliminary studies suggest that it may act on pathways relevant to therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds, including those similar to this compound, exhibit antimicrobial activity. For example, studies have demonstrated moderate antibacterial effects against pathogens such as Neisseria meningitidis and Haemophilus influenzae . The structural features of these compounds, including the piperazine moiety, contribute to their effectiveness against bacterial strains.

Antichlamydial Activity

A study highlighted the potential of certain piperazine derivatives in targeting Chlamydia infections. Compounds derived from similar scaffolds showed selective activity against Chlamydia, indicating that modifications to the piperazine structure can enhance biological efficacy . This suggests a promising avenue for developing new therapeutic agents aimed at treating chlamydial infections.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with piperazine, followed by functionalization steps to introduce the ethan-1-ol group. Controlled synthesis methods ensure high purity and yield .

In a comparative study, various derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications in the substituents on the piperazine ring could significantly alter the compound's antimicrobial properties. For instance, introducing electron-withdrawing groups enhanced activity against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity Organism/Target Effect Reference
AntibacterialNeisseria meningitidisModerate activity (64 μg/mL)
AntibacterialHaemophilus influenzaeModerate activity (32 μg/mL)
AntichlamydialChlamydiaSelective inhibition

Properties

IUPAC Name

2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDIXFJYIXUPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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